molecular formula C4H6F3NO3S B2358655 1-Trifluoromethanesulfonylazetidin-3-ol CAS No. 1339116-75-4

1-Trifluoromethanesulfonylazetidin-3-ol

Cat. No.: B2358655
CAS No.: 1339116-75-4
M. Wt: 205.15
InChI Key: IXSJNHGOGMOKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoromethanesulfonylazetidin-3-ol is a chemical compound with the molecular formula C₄H₆F₃NO₃S It is known for its unique structural features, which include a trifluoromethanesulfonyl group attached to an azetidin-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trifluoromethanesulfonylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl azide with azetidin-3-ol under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethanesulfonylazetidin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Addition Reactions: It can react with alkenes and alkynes to form addition products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethanesulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-Trifluoromethanesulfonylazetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into target molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylazetidin-3-ol involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved in its action include nucleophilic substitution and addition reactions, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 1-Trifluoromethanesulfonylazetidin-3-ol is unique due to its azetidin-3-ol ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethanesulfonyl-containing compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3S/c5-4(6,7)12(10,11)8-1-3(9)2-8/h3,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSJNHGOGMOKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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